molecular formula C3H2BrN3 B172147 5-Bromo-1,2,3-triazine CAS No. 114078-88-5

5-Bromo-1,2,3-triazine

Cat. No. B172147
CAS RN: 114078-88-5
M. Wt: 159.97 g/mol
InChI Key: LSBKXRBABHPHBW-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-triazine is a chemical compound with the empirical formula C3H2BrN3. It has a molecular weight of 159.97 g/mol . This compound forms crystals and is typically stored at temperatures below -20°C .


Synthesis Analysis

An efficient Pd catalyzed cross-coupling method for this compound has been described in the literature . The reaction conditions were optimized to prepare a representative scope of (hetero)aryl-1,2,3-triazines .


Molecular Structure Analysis

The molecular structure of this compound includes three nitrogen atoms, one bromine atom, and three carbon atoms . The InChI string representation of the molecule is InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H .


Chemical Reactions Analysis

This compound has been used in cross-coupling reactions . The reaction conditions were optimized to allow for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 159.97 g/mol . It forms crystals and is typically stored at temperatures below -20°C . The compound has a topological polar surface area of 38.7 Ų .

Scientific Research Applications

Cross-Coupling Reactions and Synthesis :

  • Hoff, Hauser, and Gademann (2022) described an efficient method for Pd-catalyzed cross-coupling of 5-bromo-1,2,3-triazine, allowing for the preparation of various (hetero)aryl-1,2,3-triazines. This method demonstrates the utility of this compound in synthesizing pyrimidines and pyridines, with yields up to 80% in just two steps (Hoff, Hauser, & Gademann, 2022).

Biological Activity and Pharmaceutical Applications :

  • Maliszewski and Drozdowska (2022) discussed the biological properties of 1,3,5-triazine derivatives, including s-triazine. They emphasized its potential in chemotherapy due to high selectivity against cancer cells and low cytotoxicity. Triazine derivatives are noted for their broad spectrum of biological properties such as anti-cancer, antiviral, and antimicrobial activities (Maliszewski & Drozdowska, 2022).
  • Refat, El‐Deen, El-Garib, and Abd El-Fattah (2015) conducted spectroscopic and anticancer studies on new synthesized copper(II) and manganese(II) complexes with 1,2,4-triazines thiosemicarbazide. Their research indicated potential applications in cancer treatment (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).

Chemical Synthesis and Modification :

  • Luo, Li, Zhang, Lu, An, Xu, Li, Li, & Li (2022) developed a method for nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols. This method allows for the synthesis of biologically important 3-aryloxy-pyridines in a one-pot manner, showcasing the versatility of this compound in chemical synthesis (Luo et al., 2022).

Potential in Drug Discovery :

  • Banerjee, Brown, and Weerapana (2013) highlighted the importance of 1,3,5-triazine derivatives in pharmaceuticals, material science, and agrochemical industries. They have been used to develop small-molecule libraries for diverse protein families, demonstrating the significance of this compound in drug discovery (Banerjee, Brown, & Weerapana, 2013).

Future Directions

The efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has opened up new possibilities for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines . This could lead to the development of new compounds with potential applications in various fields.

properties

IUPAC Name

5-bromotriazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKXRBABHPHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552233
Record name 5-Bromo-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114078-88-5
Record name 5-Bromo-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2,3-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic applications of 5-Bromo-1,2,3-triazine in organic chemistry?

A1: this compound serves as a versatile building block in organic synthesis.

    Q2: The provided research mentions a "concerted SNAr reaction" of this compound with phenols. What makes this reaction mechanism noteworthy?

    A2: The reaction of this compound with phenols proceeds through a concerted nucleophilic aromatic substitution (SNAr) mechanism. [] This is significant because traditional SNAr reactions typically follow a stepwise mechanism. The discovery of a concerted pathway in this instance expands our understanding of SNAr reactions and offers new opportunities for designing efficient synthetic transformations.

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